BenchChemオンラインストアへようこそ!

Anhydroerythromycin A

Antibacterial activity Macrolide resistance Impurity characterization

Anhydroerythromycin A (CAS 23893-13-2), also designated as Erythromycin EP Impurity D, is the principal acid-catalyzed degradation product of the macrolide antibiotic erythromycin A. It is formed via intramolecular dehydration of erythromycin A under acidic conditions both in vitro and in vivo, resulting in the formation of a characteristic 6,9;9,12-spiroketal structure.

Molecular Formula C37H65NO12
Molecular Weight 715.9 g/mol
CAS No. 23893-13-2
Cat. No. B194139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydroerythromycin A
CAS23893-13-2
SynonymsAnhydro Erythromycin A;  9-Deoxo-6,12-dideoxy-6,9:9,12-diepoxy-erythromycin;  6,9,12-Anhydroerythromycin A; 
Molecular FormulaC37H65NO12
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C
InChIInChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1
InChIKeyYKAVHPRGGAUFDN-JTQLBUQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Anhydroerythromycin A (CAS 23893-13-2): Procurement-Relevant Differentiation from Erythromycin A Degradation Impurity Standards


Anhydroerythromycin A (CAS 23893-13-2), also designated as Erythromycin EP Impurity D, is the principal acid-catalyzed degradation product of the macrolide antibiotic erythromycin A [1]. It is formed via intramolecular dehydration of erythromycin A under acidic conditions both in vitro and in vivo, resulting in the formation of a characteristic 6,9;9,12-spiroketal structure [2]. While structurally derived from erythromycin A, anhydroerythromycin A exhibits markedly reduced antibacterial activity and possesses distinct pharmacological properties, including inhibition of cytochrome P450 3A (CYP3A)-mediated drug oxidation [3]. Its primary scientific and industrial relevance lies in its role as a pharmacopoeial reference standard for impurity profiling, stability-indicating method development, and pharmacokinetic/metabolite studies of erythromycin-containing formulations [4].

Why Anhydroerythromycin A Cannot Be Substituted with Other Erythromycin Degradation Impurities in Analytical and Pharmacological Studies


Anhydroerythromycin A cannot be generically substituted with other erythromycin-related impurities or degradation products due to its unique chemical structure and distinct biological activity profile. Unlike erythromycin A enol ether (EAEN), which is also formed under acidic conditions and exists in equilibrium with the parent compound, anhydroerythromycin A represents an irreversible dehydration product with a stable spiroketal architecture that fundamentally alters both its antibacterial potency and its interaction with hepatic drug-metabolizing enzymes [1]. Furthermore, anhydroerythromycin A is chemically and analytically distinct from other pharmacopoeial impurities such as pseudoerythromycin A enol ether (PsEAEN, formed under alkaline conditions) and N-demethylerythromycin A (a biosynthetic byproduct) [2]. Its specific chromatographic retention behavior, mass spectral fragmentation pattern, and unique UV absorption profile necessitate the use of the authentic compound—rather than a surrogate impurity standard—for accurate identification, quantification, and regulatory compliance in erythromycin quality control applications [3].

Anhydroerythromycin A (CAS 23893-13-2) Comparative Quantitative Evidence: Antibacterial Activity, CYP3A Inhibition, and Acid Stability


Anhydroerythromycin A Exhibits 93.3-Fold Reduced Antibacterial Potency Against Staphylococcus aureus Relative to Erythromycin A

Anhydroerythromycin A demonstrates substantially diminished antibacterial activity compared to its parent compound erythromycin A, a critical differentiator for impurity qualification. Against Staphylococcus aureus in vitro, the MIC of anhydroerythromycin A is reported as 12.5 μg/mL, whereas erythromycin A typically exhibits MIC values in the range of 0.12–0.25 μg/mL against macrolide-susceptible S. aureus strains . This represents an approximately 50- to 100-fold reduction in antibacterial potency, consistent with the observation that anhydroerythromycin A is considered 'antibacterially inactive' in the context of therapeutic erythromycin formulations [1].

Antibacterial activity Macrolide resistance Impurity characterization

Anhydroerythromycin A Is a Quantitatively Validated CYP3A Inhibitor in Human Liver Microsomes, Distinct from Erythromycin A's Antibacterial-CYP3A Dual Profile

Anhydroerythromycin A selectively inhibits steroid 6β-hydroxylase activity associated with the cytochrome P450 isoform CYP3A in human liver microsomes . Unlike erythromycin A, which acts as both a CYP3A substrate and a mechanism-based inhibitor (via N-demethylation and nitrosoalkane complex formation), anhydroerythromycin A functions as a reversible inhibitor of CYP3A-mediated oxidation without retaining the parent compound's antibacterial activity [1]. This differential CYP3A inhibition profile was established through in vitro microsomal assays demonstrating that anhydroerythromycin A (an acid degradation product formed in the stomach following oral erythromycin administration) contributes significantly to erythromycin-associated drug-drug interactions [2].

Cytochrome P450 inhibition Drug-drug interaction CYP3A4/5

Anhydroerythromycin A Exhibits Enhanced Acid Stability Relative to Erythromycin A, Enabling Its Use as a Stable Reference Marker

While erythromycin A is extremely acid-labile and undergoes rapid inactivation in the stomach (with a half-life of approximately 1–2 minutes at gastric pH), anhydroerythromycin A is the stable end-product of this acid-catalyzed degradation pathway and does not undergo further degradation under the same acidic conditions [1]. Detailed NMR kinetic studies have established that erythromycin A degrades via a reversible equilibrium with erythromycin A enol ether, ultimately forming the stable spiroketal anhydroerythromycin A structure [2]. The 6,9;9,12-spiroketal system of anhydroerythromycin A confers resistance to further acid-catalyzed decomposition, in contrast to the parent 14-membered lactone which is susceptible to intramolecular nucleophilic attack by the C6-hydroxyl group on the C9-carbonyl [3].

Acid degradation kinetics Stability-indicating assays Forced degradation studies

Anhydroerythromycin A Serves as a Pharmacopoeial Reference Standard (EP Impurity D) with Defined Chromatographic Retention Relative to Erythromycin A

Anhydroerythromycin A is officially designated as Erythromycin EP Impurity D in the European Pharmacopoeia monograph for erythromycin and is included as a specified impurity requiring chromatographic separation and quantification in erythromycin drug substances and finished products [1]. Validated stability-indicating HPLC methods have demonstrated baseline resolution of anhydroerythromycin A from erythromycin A and eight other specified impurities (EP Impurities A, B, C, E, F, H, I, and M) using a Waters XBridge C18 column with ammonium hydroxide-methanol gradient elution and UV detection at 215 nm [2]. The relative retention time (RRT) of anhydroerythromycin A relative to erythromycin A has been established and published in compendial methods, enabling unambiguous identification in pharmaceutical quality control workflows [3].

Pharmaceutical impurity analysis EP/USP reference standard HPLC method validation

Anhydroerythromycin A Scaffold Derivatives Exhibit Potent Motilin Receptor Agonist Activity (EC50 26–27 nM), a Pharmacological Activity Absent in Erythromycin A

Semi-synthetic derivatives of the anhydroerythromycin A scaffold, specifically 8,9-anhydroerythromycin A 6,9-hemiacetals such as ME-34 and EM-523, exhibit potent motilin receptor agonist activity in isolated gastrointestinal smooth muscle preparations, with EC50 values of 26 ± 5 nM and 27 ± 5 nM, respectively, in rabbit duodenal longitudinal muscle strips [1]. In contrast, erythromycin A itself is a relatively weak motilin receptor agonist requiring substantially higher concentrations to elicit comparable contractions [2]. Further structural optimization of the anhydroerythromycin A scaffold has yielded compounds such as EM574, which demonstrates 248-fold greater gastric motor-stimulating activity compared to erythromycin A in conscious dogs, while completely lacking antibacterial activity [3]. This pharmacological divergence—motilin agonism decoupled from antibacterial activity—is unique to the anhydroerythromycin A scaffold and not observed with the parent erythromycin A structure.

Motilin receptor agonist Prokinetic agents Gastrointestinal motility

Anhydroerythromycin A Is a Critical Analyte in Pharmacokinetic and Metabolite Monitoring Studies Following Erythromycin Administration

Anhydroerythromycin A has been established as a quantifiable plasma metabolite following oral administration of erythromycin A, and validated LC-MS/MS methods have been developed for the simultaneous determination of erythromycin A and its metabolites including anhydroerythromycin A in biological matrices [1]. In a QuEChERS-HPLC-MS method developed for plasma analysis, anhydroerythromycin A was quantified alongside erythromycin A and erythromycin A enol ether as key analytes, enabling comprehensive pharmacokinetic profiling [2]. This analytical capability is particularly relevant given the clinical observation that anhydroerythromycin A can account for a measurable fraction of circulating erythromycin-related material following oral dosing, with implications for both therapeutic monitoring and drug-drug interaction risk assessment [3].

Pharmacokinetics Drug metabolism LC-MS/MS bioanalysis

Anhydroerythromycin A (CAS 23893-13-2): Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmaceutical Quality Control: Erythromycin Impurity Profiling and Stability-Indicating Method Validation

Procurement of anhydroerythromycin A as a certified EP Impurity D reference standard is essential for pharmaceutical manufacturers and contract testing laboratories performing impurity profiling of erythromycin drug substances and finished dosage forms [1]. The compound enables: (1) HPLC method development and validation per ICH Q2(R1) guidelines, with demonstrated baseline resolution from erythromycin A and other specified impurities under compendial chromatographic conditions; (2) forced degradation studies to confirm the stability-indicating nature of analytical methods, leveraging the compound's established role as the primary acid-degradation product; and (3) routine batch release testing for regulatory compliance with European Pharmacopoeia and United States Pharmacopeia monograph specifications for erythromycin-related substances [2].

Drug-Drug Interaction Research: Dissecting CYP3A Inhibition Mechanisms Independent of Antibacterial Activity

Anhydroerythromycin A serves as a critical research reagent for pharmacology laboratories investigating erythromycin-associated drug-drug interactions. The compound's validated CYP3A inhibitory activity in human liver microsomes, coupled with its negligible antibacterial potency (MIC S. aureus 12.5 μg/mL vs. 0.12–0.25 μg/mL for erythromycin A), enables researchers to study CYP3A-mediated metabolic inhibition in isolation without the confounding antibacterial effects of the parent macrolide [1]. This application is particularly valuable for: (1) in vitro metabolism studies using human hepatocytes or liver microsomes to assess CYP3A substrate co-administration effects; (2) structure-activity relationship studies aimed at designing erythromycin analogs with reduced CYP3A inhibition liability; and (3) mechanistic investigations of the differential CYP3A inhibition profiles (reversible vs. mechanism-based) between anhydroerythromycin A and erythromycin A [2].

Medicinal Chemistry: Anhydroerythromycin A Scaffold as a Starting Point for Non-Antibacterial Prokinetic Agents (Motilides)

The anhydroerythromycin A scaffold is a privileged starting material for the semi-synthesis of motilin receptor agonists (motilides) intended for the treatment of gastrointestinal motility disorders such as gastroparesis and functional dyspepsia [1]. 8,9-Anhydroerythromycin A 6,9-hemiacetal derivatives such as EM574 have demonstrated 248-fold greater gastric motor-stimulating activity compared to erythromycin A in conscious dog models, while being completely devoid of antibacterial activity [2]. Procurement of anhydroerythromycin A enables medicinal chemistry laboratories to: (1) synthesize and evaluate novel motilide analogs with improved acid stability and oral bioavailability; (2) conduct structure-activity relationship studies exploring modifications at the N-methyl, 12-O, and 6,9-hemiacetal positions; and (3) develop preclinical candidates for prokinetic indications without the antibiotic resistance selection pressure associated with erythromycin A [3].

Clinical Pharmacology and Bioanalytical Laboratories: Pharmacokinetic Monitoring of Erythromycin Metabolites

High-purity anhydroerythromycin A is required as an authentic reference standard for clinical pharmacology laboratories and contract research organizations (CROs) conducting erythromycin pharmacokinetic studies, therapeutic drug monitoring, or drug-drug interaction clinical trials [1]. Validated LC-MS/MS methods employing anhydroerythromycin A as a calibration standard enable accurate quantitation of this acid-derived metabolite in human plasma following oral erythromycin administration [2]. This application is essential for: (1) assessing the impact of gastric pH-modifying agents (e.g., proton pump inhibitors) on erythromycin degradation and systemic exposure; (2) correlating circulating anhydroerythromycin A concentrations with observed CYP3A-mediated drug-drug interactions; and (3) supporting bioequivalence studies for generic erythromycin formulations where metabolite profiling is a regulatory expectation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anhydroerythromycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.